Cas no 100572-41-6 ((1r,7s)-4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane)

(1r,7s)-4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane structure
100572-41-6 structure
Product Name:(1r,7s)-4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Numero CAS:100572-41-6
MF:C7H12O3
MW:144.168382644653
CID:1126984
PubChem ID:11029957
Update Time:2025-04-20

(1r,7s)-4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane Proprietà chimiche e fisiche

Nomi e identificatori

    • (1r,7s)-4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
    • 3,5,8-trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, (1R,7S)-
    • LogP
    • (1R,7S)-4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane; 3,5,8-trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, (1R,7S)-; LogP
    • 4,4-Dimethyl-3,5,8-trioxabicyclo(5.1.0)octane, cis-
    • 3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-
    • 3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, (1R,7S)-rel-
    • UNII-UH2578TWH3
    • 100572-41-6
    • 3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis-
    • 4,4-dimethyl-3,5,8-Trioxabicyclo[5.1.0]octane, cis-
    • 3,5,8-Trioxabicyclo(5.1.0)octane, 4,4-dimethyl-, (1R,7S)-rel-
    • rel-(1R,7S)-4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
    • DTXSID601195327
    • 3,5,8-Trioxabicyclo(5.1.0)octane, 4,4-dimethyl-, cis-
    • 3,5,8-Trioxabicyclo(5.1.0)octane, 4,4-dimethyl-
    • UH2578TWH3
    • Inchi: 1S/C7H12O3/c1-7(2)8-3-5-6(10-5)4-9-7/h5-6H,3-4H2,1-2H3/t5-,6+
    • Chiave InChI: GEKNCWQQNMEIMS-OLQVQODUSA-N
    • Sorrisi: O1[C@H]2COC(C)(C)OC[C@@H]12

Proprietà calcolate

  • Massa esatta: 144.078644g/mol
  • Massa monoisotopica: 144.078644g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 130
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 144.17g/mol
  • XLogP3: 0.2
  • Superficie polare topologica: 31Ų
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.